molecular formula C6H7F3N4O B3024405 (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide CAS No. 377767-16-3

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide

Cat. No.: B3024405
CAS No.: 377767-16-3
M. Wt: 208.14 g/mol
InChI Key: SZWJDZRNZOXFKQ-UHFFFAOYSA-N
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Description

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide typically involves the reaction of 3-trifluoromethyl-pyrazole with acetic acid hydrazide. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
  • 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole

Comparison: (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide is unique due to its specific structure, which combines the trifluoromethyl group with the pyrazole ring and acetic acid hydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, bioavailability, and specific biological activities .

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4O/c7-6(8,9)4-1-2-13(12-4)3-5(14)11-10/h1-2H,3,10H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWJDZRNZOXFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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